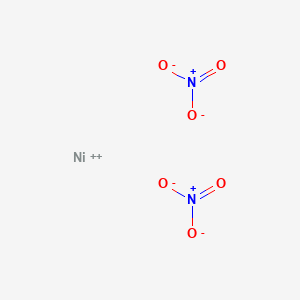

Hexahydrate de nitrate de nickel

Vue d'ensemble

Description

Synthesis Analysis

Nickel nitrate hexahydrate can be synthesized by reacting nickel metal, nickel oxide, or nickel carbonate with nitric acid followed by crystallization. The synthesis process is crucial for producing high-purity nickel nitrate hexahydrate for specific industrial and research applications.

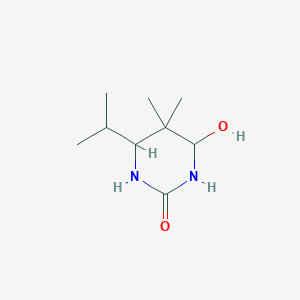

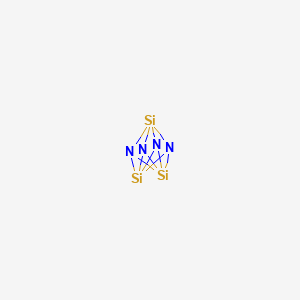

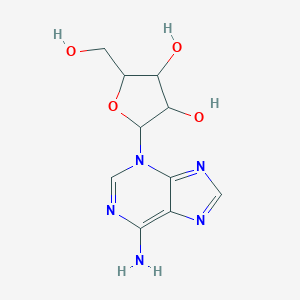

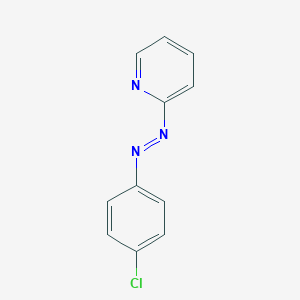

Molecular Structure Analysis

The molecular structure of nickel nitrate hexahydrate complexes has been extensively studied using X-ray crystallography. These studies reveal that nickel nitrate hexahydrate often forms octahedral complexes with various ligands, indicating a slightly distorted octahedral geometry around the nickel ions. For instance, when reacted with pyridine-2-amidoxime, nickel(II) nitrate hexahydrate produces complexes with slightly distorted octahedral structures, where the nitrate groups act as coordinated ligands or counter-ions depending on the reaction conditions (Pearse et al., 1989).

Chemical Reactions and Properties

Nickel nitrate hexahydrate is involved in various chemical reactions, particularly as a precursor to other nickel compounds. It decomposes upon heating, releasing nitrogen oxides and resulting in nickel oxide, which is a crucial material for catalysis and electronic applications. This thermal decomposition process has been characterized through methods such as thermogravimetry and differential thermal analysis, revealing detailed insight into intermediate products and kinetic parameters of the decomposition process (Mansour, 1993).

Applications De Recherche Scientifique

Synthèse de nanoparticules de nickel

L’hexahydrate de nitrate de nickel est couramment utilisé dans la synthèse de nanoparticules de nickel (NiNPs), qui trouvent des applications en raison de leurs propriétés magnétiques, chimiques et physiques. Les NiNPs sont utilisés dans les applications biomédicales, la catalyse, les supercondensateurs et les cellules solaires à sensibilisation par colorant . Les techniques de synthèse des NiNPs comprennent les méthodes descendantes, ascendantes et hybrides, l’this compound servant de précurseur.

Photocatalyse

Les nanoparticules d’aluminate de nickel (NiAl2O4), synthétisées à partir d’this compound, sont prometteuses dans les applications photocatalytiques. Elles ont été utilisées pour dégrader des colorants organiques tels que l’orange de méthyle sous irradiation de lumière visible, atteignant des taux de dégradation aussi élevés que 90 % en 270 minutes . Cette application est importante pour le nettoyage de l’environnement et le traitement des eaux usées.

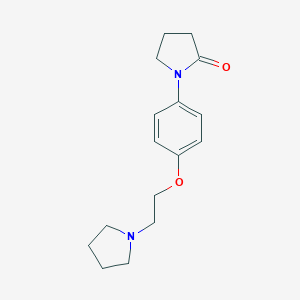

Synthèse organique

En chimie organique, l’this compound agit comme un catalyseur pour diverses réactions. Son rôle dans la synthèse organique est crucial en raison de sa capacité à faciliter de nombreuses transformations chimiques, ce qui en fait un outil précieux pour les chercheurs qui développent de nouveaux composés et matériaux .

Électrodéposition

L’this compound est utilisé dans les procédés d’électrodéposition. Il sert de source d’ions nickel nécessaires pour enrober les objets d’une fine couche de nickel. Cette application est importante pour améliorer la résistance à la corrosion et l’apparence des surfaces métalliques .

Teinture textile

En tant que mordant dans la teinture textile, l’this compound aide à fixer les colorants sur les tissus. Il garantit que les colorants sont plus permanents et moins sujets au délavage, améliorant ainsi la qualité et la durabilité des textiles colorés .

Catalyseur en nanotechnologie

Les nanoparticules de nickel, dérivées de l’this compound, sont étudiées pour leurs propriétés catalytiques en nanotechnologie. Elles sont utilisées dans les réactions qui nécessitent un contrôle précis à l’échelle nanométrique, comme dans le développement d’encres nouvelles pour l’impression de nanotubes et l’amélioration de la pseudo-capacitance .

Applications magnétiques

En raison des propriétés magnétiques des nanoparticules de nickel, l’this compound est indirectement impliqué dans la création de réseaux modulés en champ et de commutateurs optiques. Ces applications sont essentielles dans les domaines du stockage de données et de la photonique .

Applications biomédicales

Les nanoparticules de nickel peuvent être utilisées pour l’immobilisation directe de biomolécules par la force magnétique. Cette application de l’this compound est particulièrement pertinente dans le développement de biosenseurs et de systèmes d’administration ciblée de médicaments .

Mécanisme D'action

Target of Action

Nickel nitrate hexahydrate primarily targets cellulose acetate polymers (CA) . It is used as an additive in the fabrication of these polymers to control their porosity . The compound also targets alumina in heterogeneous catalysis .

Mode of Action

Nickel nitrate hexahydrate interacts with its targets through a series of chemical reactions. In the fabrication of cellulose acetate polymers, the formation of Ni(NO3)2.6H2O aggregates in the polymer matrix during solidification and the strong interaction between Ni, nitrate, and water molecules result in the formation of well-defined pores on the surface of the CA matrix .

In heterogeneous catalysis, nickel nitrate hexahydrate is used to impregnate alumina . The resulting material undergoes pyrolysis to give forms of Raney nickel and Urushibara nickel .

Biochemical Pathways

Nickel nitrate hexahydrate is involved in the synthesis of other nickel salts and supported nickel catalysts . It plays a crucial role in the formation of Raney nickel and Urushibara nickel, which are important catalysts in various chemical reactions .

Result of Action

The primary result of nickel nitrate hexahydrate’s action is the formation of well-defined pores on the surface of cellulose acetate polymers . This enhances the properties of the polymers, making them suitable for various applications. In the field of catalysis, the compound aids in the production of effective catalysts like Raney nickel and Urushibara nickel .

Action Environment

Nickel nitrate hexahydrate is sensitive to heat or flame and can explode upon exposure . Therefore, the compound’s action, efficacy, and stability are significantly influenced by environmental factors such as temperature and exposure to other reactive substances .

Safety and Hazards

Orientations Futures

Nickel Nitrate Hexahydrate has been investigated for various potential applications due to its superior ferromagnetic properties . It has potential applications in various technological fields such as catalysis, battery manufacture, novel ink for nanotube-printing, incorporation in textile, enhanced pseudo-capacitance, field-modulated gratings and optical switches .

Propriétés

IUPAC Name |

nickel(2+);dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Ni.6H2O/c2*2-1(3)4;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPCKOPZYFFEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N2NiO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13138-45-9 (Parent) | |

| Record name | Nickel nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70158941 | |

| Record name | Nickel nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green, deliquescent crystals; [Merck Index] Water soluble; [ACGIH] | |

| Record name | Nickel(II) nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13478-00-7 | |

| Record name | Nickel nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, nickel(2+) salt, hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL NITRATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBT61WLT1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

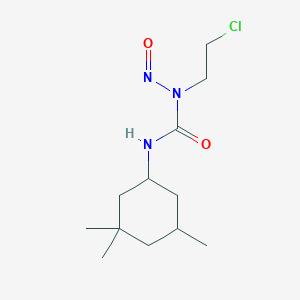

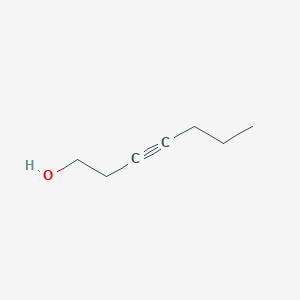

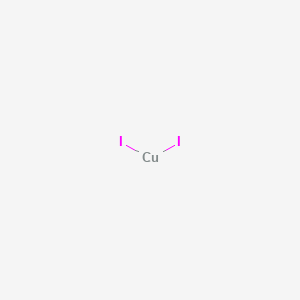

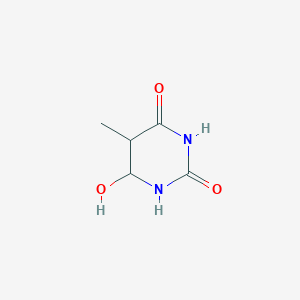

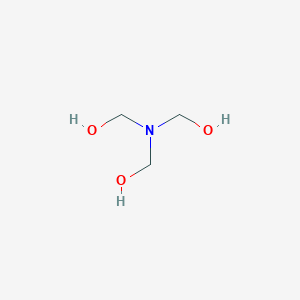

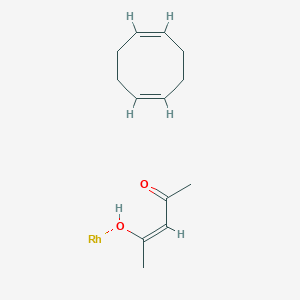

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What is the molecular formula and weight of nickel nitrate hexahydrate?

A1: The molecular formula of nickel nitrate hexahydrate is Ni(NO3)2·6H2O. Its molecular weight is 290.79 g/mol.

Q2: How can I confirm the presence of Nickel nitrate hexahydrate in a sample?

A2: Several techniques can confirm the presence and purity of this compound:

- X-ray diffraction (XRD): This technique identifies the crystalline phases present in the sample, confirming the presence of nickel nitrate hexahydrate based on its characteristic diffraction pattern. [, , , , , , , , , , , , ]

- Fourier transform infrared spectroscopy (FTIR): This method helps identify functional groups and chemical bonds present in the sample. The FTIR spectrum of nickel nitrate hexahydrate displays characteristic peaks corresponding to the vibrations of Ni-O, N-O, and O-H bonds. [, , , , , , , ]

- Energy-dispersive X-ray spectroscopy (EDX/EDAX): This technique determines the elemental composition of the sample, confirming the presence and relative proportions of nickel, nitrogen, and oxygen in the compound. [, , , ]

Q3: Is nickel nitrate hexahydrate thermally stable?

A3: Nickel nitrate hexahydrate undergoes thermal decomposition upon heating. Thermogravimetric analysis (TGA) reveals a multi-step decomposition process, involving the loss of water molecules and the decomposition of nitrate ions, ultimately leading to the formation of nickel oxide (NiO). [, , , ]

Q4: How does the calcination temperature affect the properties of nickel oxide derived from nickel nitrate hexahydrate?

A4: Calcination temperature significantly influences the structural and optical properties of the resulting nickel oxide nanoparticles. Higher calcination temperatures generally lead to increased crystallite size, decreased strain within the crystal lattice, and alterations in the optical band gap energy. [, ]

Q5: How can nickel nitrate hexahydrate be used in thin film fabrication?

A5: Nickel nitrate hexahydrate is a suitable precursor for depositing nickel oxide thin films using techniques like spray pyrolysis. The precursor solution is sprayed onto heated substrates, leading to the decomposition of nickel nitrate hexahydrate and the formation of nickel oxide thin films. These films find applications in various fields, including electrochromic devices. [, ]

Q6: Can nickel nitrate hexahydrate be used as a catalyst itself, or is it a precursor for catalysts?

A6: Nickel nitrate hexahydrate usually serves as a precursor for preparing nickel-based catalysts. It is commonly used to introduce nickel into catalyst systems, often supported on materials like alumina, silica, or zeolites. The nickel nitrate hexahydrate is then transformed into active nickel species, typically metallic nickel or nickel oxides, during catalyst preparation or under reaction conditions. [, , , , ]

Q7: What types of reactions can nickel-based catalysts derived from nickel nitrate hexahydrate catalyze?

A7: Nickel-based catalysts derived from nickel nitrate hexahydrate find applications in various catalytic reactions, including:

- Methane synthesis (methanation): These catalysts facilitate the conversion of carbon dioxide and hydrogen into methane, a valuable fuel and chemical feedstock. []

- Hydrodenitrogenation (HDN): This process involves removing nitrogen from organic molecules, particularly in petroleum refining to meet environmental regulations and improve fuel quality. []

- Biomass pyrolysis: Nickel-based catalysts can enhance the conversion of biomass into valuable products, such as bio-oils and syngas. []

- Oxidation reactions: Nickel oxide, often derived from nickel nitrate hexahydrate, exhibits catalytic activity in various oxidation reactions, such as the oxidation of cyclohexane to produce cyclohexanone and cyclohexanol. []

Q8: How does the choice of support material influence the performance of nickel-based catalysts derived from nickel nitrate hexahydrate?

A8: The support material plays a crucial role in determining the catalyst's activity, selectivity, and stability. Different support materials provide varying degrees of metal-support interaction, surface area, pore structure, and acidity, all of which affect the dispersion of active nickel species and their catalytic performance. [, , , ]

Q9: How does the calcination temperature affect the catalytic activity of nickel-based catalysts derived from nickel nitrate hexahydrate?

A9: Calcination temperature significantly impacts the catalyst's activity by influencing the interaction between the active metal (nickel) and the support material, the crystallite size of the active phase, and the removal of precursor residues. Optimizing the calcination temperature is crucial to achieve the desired catalyst properties and performance. []

Q10: Can nickel nitrate hexahydrate be used to synthesize nickel oxide nanoparticles?

A10: Yes, nickel nitrate hexahydrate is a common precursor for synthesizing nickel oxide (NiO) nanoparticles. Various methods, including sol-gel, precipitation, and combustion synthesis, utilize nickel nitrate hexahydrate as the source of nickel. [, , , , , , , , , , , ]

Q11: How does the choice of synthesis method influence the properties of the resulting nickel oxide nanoparticles?

A11: The synthesis method strongly dictates nanoparticle characteristics such as size, shape, crystallinity, and surface area. Each method offers varying degrees of control over reaction parameters, directly impacting nanoparticle properties. For instance, the sol-gel method can yield highly porous and uniform nanoparticles, while combustion synthesis often results in highly crystalline nanoparticles with controlled stoichiometry. [, , , , , , , , , , , ]

Q12: What are some applications of nickel oxide nanoparticles derived from nickel nitrate hexahydrate?

A12: Nickel oxide nanoparticles find applications in various fields due to their unique properties, including:

- Gas sensing: NiO nanoparticles show promising gas-sensing properties for detecting gases like formaldehyde, making them suitable for environmental monitoring applications. []

- Catalysts: NiO nanoparticles exhibit catalytic activity in various reactions, including oxidation, reduction, and organic reactions. [, ]

- Electrochemical energy storage: NiO is a potential electrode material for supercapacitors and batteries due to its redox properties and high theoretical capacity. []

- Antibacterial agents: Recent studies highlight the potential of NiO nanoparticles as antibacterial agents against various bacterial strains. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.